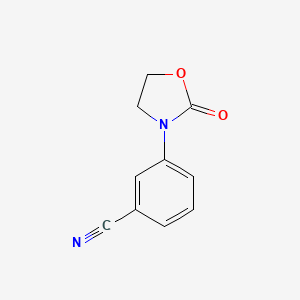

3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile is a chemical compound with the linear formula C10H8N2O2 . It has a molecular weight of 188.19 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The InChI code for 3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile is 1S/C10H8N2O2/c11-7-8-2-1-3-9(6-8)12-4-5-14-10(12)13/h1-3,6H,4-5H2 . This code provides a specific string of characters that represent the 2D structure of the molecule.It is stored at room temperature . More specific physical and chemical properties are not available in the sources I found.

Applications De Recherche Scientifique

Weak Hydrogen Bonds and π-π Stacking Interactions

Oxazolidinones, including those with the 2-oxo-1,3-oxazolidin-3-yl moiety, are utilized as protective groups for 1,2-amino alcohols and chiral derivatives, serving as chiral auxiliaries. Their crystal structures reveal a range of weak interactions, such as C-H···O and C-H···π hydrogen bonds, alongside π-π stacking interactions. These interactions are crucial in the formation of complex molecular architectures and have implications for the development of new materials and pharmaceuticals (Nogueira et al., 2015).

Gold-Catalyzed [2+2] Cycloadditions

3-(Propa-1,2-dien-1-yl)oxazolidin-2-one derivatives have been shown to act as efficient two-carbon partners in intermolecular gold-catalyzed [2+2] cycloadditions to alkenes. This transformation enables the synthesis of highly substituted cyclobutane derivatives with complete regio- and stereocontrol, showcasing the synthetic versatility of oxazolidin-2-one derivatives in constructing complex molecular frameworks (Faustino et al., 2012).

Regioselective 1,3-Dipolar Cycloaddition Reactions

Oxazolidinones undergo regioselective 1,3-dipolar cycloaddition reactions with benzonitrile oxide, yielding spiro heterocycles. This process demonstrates the potential of oxazolidin-2-one rings in the synthesis of novel heterocyclic compounds with possible pharmacological activities (Newton & Savage, 2008).

As Potential Antimicrobial Agents

Novel oxazolidinones have been synthesized and evaluated for their antimicrobial properties. These compounds, including derivatives of 3-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile, have shown promising antibacterial activity against various strains, highlighting their potential as leads in the development of new antibacterial drugs (Devi et al., 2013).

Inhibition of Cellular Proliferation via Mitochondrial Protein Synthesis

Oxazolidinones have been found to inhibit mitochondrial protein synthesis, which in turn affects cellular proliferation. This mechanism has been studied in the context of antimicrobial action but also offers insights into potential applications in cancer research, where the inhibition of cell growth is a key objective (Nagiec et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, avoiding release to the environment, and washing contaminated clothing before reuse .

Orientations Futures

As for future directions, it’s difficult to predict without specific context. The use and study of this compound would largely depend on the field of research it’s being applied to. As it’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich , it could potentially be used in a variety of scientific explorations.

Propriétés

IUPAC Name |

3-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-8-2-1-3-9(6-8)12-4-5-14-10(12)13/h1-3,6H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIRRKMUBOFATG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2961047.png)

![1-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine](/img/structure/B2961052.png)

![2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2961053.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2961054.png)

![1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961055.png)

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2961056.png)

![2,4-Dimethyl-5-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2961057.png)

![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961060.png)

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2961061.png)

![5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2961064.png)